molecular formula C30H52O4 B10787254 g-PPT, 20(S)-APPT

g-PPT, 20(S)-APPT

Cat. No.: B10787254
M. Wt: 476.7 g/mol
InChI Key: SHCBCKBYTHZQGZ-GPTSGRCOSA-N
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Description

20(S)-Protopanaxatriol, also known as g-PPT, is a dammarane-type tetracyclic triterpenoid. It is an aglycone of ginsenosides, which are compounds found in the roots of Panax ginseng. This compound has been extensively studied for its potential medicinal properties, including anti-inflammatory and anti-cancer effects .

Properties

Molecular Formula

C30H52O4

Molecular Weight

476.7 g/mol

IUPAC Name

(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol

InChI

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25?,27+,28-,29+,30-/m0/s1

InChI Key

SHCBCKBYTHZQGZ-GPTSGRCOSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H](C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

20(S)-Protopanaxatriol can be synthesized through the hydrolysis of ginsenosides. The process involves the use of acidic or enzymatic hydrolysis to remove the sugar moieties from ginsenosides, resulting in the formation of the aglycone, 20(S)-Protopanaxatriol .

Industrial Production Methods

Industrial production of 20(S)-Protopanaxatriol typically involves the extraction of ginsenosides from Panax ginseng followed by hydrolysis. The extraction process may use solvents such as ethanol or methanol, and the hydrolysis can be carried out using acids or specific enzymes that target the glycosidic bonds .

Chemical Reactions Analysis

Key Reaction Types in Organic Chemistry

While the specific reactions of g-PPT and 20(S)-APPT are undocumented in the sources, analogous transformations for related organic compounds include:

Nucleophilic Substitution

  • Observed in alkyl halides and carbonyl-containing molecules (e.g., Grignard reagent formation, Biginelli condensations) .

  • Example: Attack by water or alcohols on carbocations to form alcohols/ethers, as seen in β-hydroxy ketone intermediates .

Cross-Coupling Reactions

  • Palladium- or cobalt-catalyzed couplings (e.g., Suzuki, Negishi) for C–C bond formation .

  • Kinetic studies highlight first-order dependencies on catalysts and substrates in such reactions .

Acylation and Post-Translational Modifications

  • Protein acylation (e.g., acetylation, succinylation) regulates enzyme activity and protein stability .

  • Acetyl-CoA and succinyl-CoA are common acyl donors in biological systems .

Reaction Optimization Insights

Modern techniques for reaction optimization include:

  • Kinetic Modeling : Determines rate constants and activation energies (e.g., second-order vs. first-order dependencies) .

  • Automated High-Throughput Screening : Identifies optimal catalysts/solvents for multicomponent reactions (e.g., microwave-assisted synthesis of dihydropyrimidinones) .

Limitations of Available Data

  • Nomenclature Ambiguity : "g-PPT" and "20(S)-APPT" may refer to proprietary or niche compounds not indexed in academic literature.

  • Structural Analogs : If these compounds are saponins (e.g., ginsenosides), hydrolysis, glycosylation, or oxidation reactions might apply, but direct evidence is absent in the sources.

Recommended Next Steps

To address the query effectively, consult:

  • Specialized Databases : Reaxys, SciFinder, or PubChem for structural and reaction data.

  • Primary Literature : Recent journals (e.g., Journal of Natural Products, Organic Letters) for phytochemical studies.

Scientific Research Applications

20(S)-Protopanaxatriol has a wide range of scientific research applications:

Comparison with Similar Compounds

20(S)-Protopanaxatriol is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other ginsenoside aglycones such as:

Q & A

Q. How to design a robust dose-response study for g-PPT in metabolic syndrome models?

  • Methodological Answer : Use staggered dosing in rodent models (e.g., HFD-induced obesity) with endpoints like glucose tolerance tests and lipidomics. Adhere to ARRIVE guidelines for ethical reporting and sample size calculation .

Q. What are best practices for ensuring reproducibility in studies on 20(S)-APPT’s DNA repair mechanisms?

  • Methodological Answer : Share raw data (e.g., comet assay images) via public repositories like Figshare. Pre-register protocols on platforms like OSF and use blinded analysis to reduce observer bias .

Literature & Knowledge Gaps

Q. How to systematically identify understudied applications of g-PPT in non-cancer contexts?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines, focusing on niche terms like "g-PPT + neuroprotection" or "g-PPT + immunometabolism." Use citation chaining to trace seminal papers .

Q. What gaps exist in the structural-activity relationship (SAR) data for 20(S)-APPT derivatives?

  • Methodological Answer : Perform a patent landscape analysis (e.g., Espacenet) to identify unpatented derivatives. Prioritize in silico SAR studies using QSAR models with ADMET predictors .

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